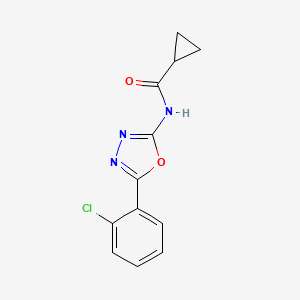![molecular formula C7H15NO B3002440 (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol CAS No. 2309431-83-0](/img/structure/B3002440.png)
(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol, also known as (1S,2S)-1-amino-2-hydroxycyclopentane, is a chiral amino alcohol that has gained significant attention in the field of organic chemistry due to its diverse applications. This compound is used in various scientific research applications, including the synthesis of chiral pharmaceuticals, as a building block for the preparation of chiral ligands, and as a chiral auxiliary in asymmetric synthesis.
Scientific Research Applications
Enzymatic Synthesis Inhibition
- Inhibition of Enzymatic Synthesis: The compound's analogues, like 1-aminocyclopentane-1-carboxylic acid, are known to inhibit the synthesis of S-adenosyl-L-methionine, an essential metabolic enzyme. These analogues demonstrate activity against various enzymes from yeast, Escherichia coli, and rat liver. Their inhibitory effects are influenced by the specific configuration and substituents on the cyclopentane ring, highlighting the importance of molecular structure in enzymatic interaction (Coulter et al., 1974).
Synthesis and Stereochemistry
- Efficient Synthesis of Enantiomers: The compound's synthesis methods allow for efficient creation of various enantiomers. This process is essential for the preparation of specific stereoisomers of 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, which are critical for research and potential pharmaceutical applications (Davies et al., 2003).
Application in Nucleoside Synthesis
- Precursor for Nucleoside Synthesis: It serves as a precursor in the synthesis of carbocyclic nucleosides. These nucleosides are crucial in various biological processes and have potential pharmacological applications, especially in antiviral and antineoplastic activities (Chang et al., 1994).
Chiral Differentiation
- Chiral Differentiation in Mass Spectrometry: The compound and its related cyclopentane β-amino acids have been differentiated using ion/molecule reactions and host-guest complexes in mass spectrometry. This application is significant in analytical chemistry for identifying and analyzing chiral compounds (Hyyryläinen et al., 2009).
Inhibitors of β-Glucosidases
- Inhibitors of β-Glucosidases: Cyclopentane derivatives like (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol show inhibitory activity against β-glucosidases. This application is critical in the study of glucoside metabolism and potential therapeutic applications (Boss et al., 2000).
Nucleoside Analogue Synthesis
- Synthesis of Nucleoside Analogues: Enantiomerically pure carbocyclic adenosine derivatives, based on the kinetic resolution of cyclopentanol derivatives, have shown strong inhibitory effects on specific enzymes like terminal deoxynucleotidyl transferase. This aspect is particularly relevant in the development of novel pharmacological agents (Theil et al., 1998).
Peptide Nucleic Acid Analogs
- Design of Peptide Nucleic Acid Analogs: The compound and its variants have been used in the design of conformationally constrained chiral peptide nucleic acid analogues. This application is essential in the field of genetic engineering and molecular biology (Govindaraju et al., 2004).
properties
IUPAC Name |
(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5(8)6-3-2-4-7(6)9/h5-7,9H,2-4,8H2,1H3/t5-,6+,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKQQRCLKEPME-VQVTYTSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CCC[C@@H]1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

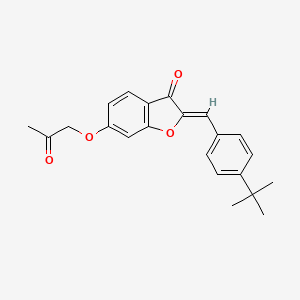
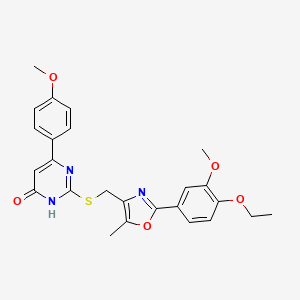
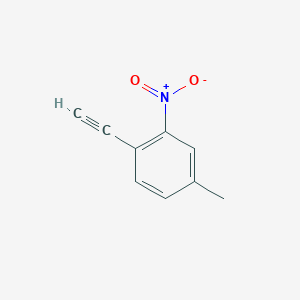
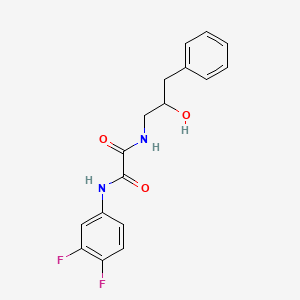
![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)
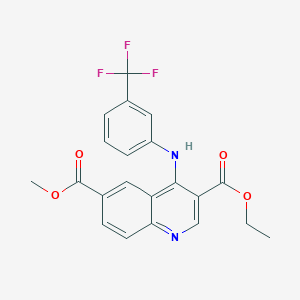
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)
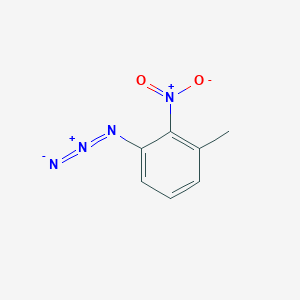
![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)
